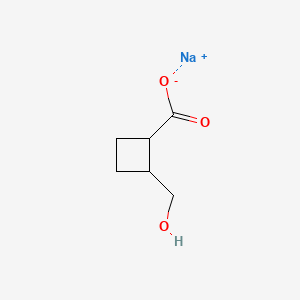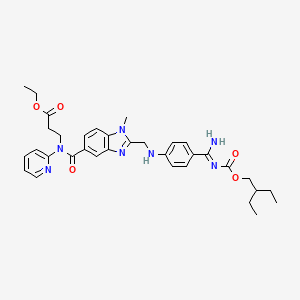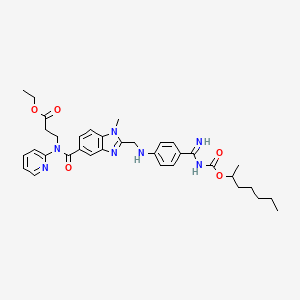
(4S)-2-(5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
概要
説明
Amoxicillin diketopiperazines are a class of compounds derived from the autoaminolysis of amoxicillin. These compounds belong to the 2,5-diketopiperazines family, which are cyclic dipeptides formed by the condensation of two amino acids . Amoxicillin diketopiperazines are known for their stability and biological activity, making them significant in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Amoxicillin diketopiperazines are typically synthesized through the autoaminolysis of amoxicillin. This process involves the intramolecular cyclization of amoxicillin, leading to the formation of the diketopiperazine ring . The reaction conditions often include mild temperatures and neutral pH to facilitate the cyclization process.
Industrial Production Methods: Industrial production of amoxicillin diketopiperazines involves the use of large-scale reactors where amoxicillin is subjected to controlled conditions to promote cyclization. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
化学反応の分析
Types of Reactions: Amoxicillin diketopiperazines undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert diketopiperazines into their reduced forms.
Substitution: Substitution reactions can occur at the diketopiperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include oxidized diketopiperazines, reduced derivatives, and substituted compounds with varying functional groups .
科学的研究の応用
Amoxicillin diketopiperazines have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and as stabilizers in pharmaceutical formulations.
作用機序
The mechanism of action of amoxicillin diketopiperazines involves their interaction with biological targets such as enzymes and proteins. These compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The molecular pathways involved include the inhibition of bacterial cell wall synthesis and disruption of protein-protein interactions .
類似化合物との比較
Penicillin: Like amoxicillin, penicillin derivatives can form diketopiperazines through cyclization.
Cephalosporins: Another class of β-lactam antibiotics that can undergo similar cyclization reactions.
Carbapenems: These compounds also share structural similarities with diketopiperazines.
Uniqueness: Amoxicillin diketopiperazines are unique due to their stability and specific biological activities. Unlike other diketopiperazines, they are derived from amoxicillin, which imparts distinct chemical properties and biological functions .
特性
IUPAC Name |
(4S)-2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24)/t9?,10?,11-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCCQJEPBWGJU-DGVZPSOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)


![Allyl (11S,11aS)-11-((tert-butyldimethylsilyl)oxy)-8-hydroxy-7-methoxy-2-methyl-5-oxo-11,11a-dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-10(5H)-carboxylate](/img/structure/B8236849.png)




![N-(3-fluoro-4-methylphenyl)-2-[(E)-1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylideneamino]oxyacetamide](/img/structure/B8236884.png)
![hexyl (NZ)-N-[amino-[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B8236888.png)


![ethyl 3-[[1-methyl-2-[[4-[(E)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8236913.png)
